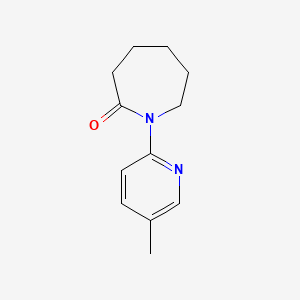
1-(5-Methylpyridin-2-yl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyridin-2-yl)azepan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an azepan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)azepan-2-one typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane, ethyl acetate, and n-hexane are commonly used in the purification process .
化学反応の分析
Types of Reactions
1-(5-Methylpyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepan-2-one moiety to an azepane ring.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of azepane derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-(5-Methylpyridin-2-yl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-(5-Methylpyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(5-Methylpyridin-2-yl)azepane: Lacks the carbonyl group present in 1-(5-Methylpyridin-2-yl)azepan-2-one.
5-Methyl-2-pyridinecarboxylic acid: Precursor in the synthesis of this compound.
1-(5-Methylpyridin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an azepan-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(5-methylpyridin-2-yl)azepan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-6-7-11(13-9-10)14-8-4-2-3-5-12(14)15/h6-7,9H,2-5,8H2,1H3 |
InChIキー |
OCRRAOPLMXQNRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N2CCCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


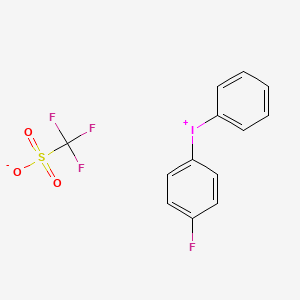
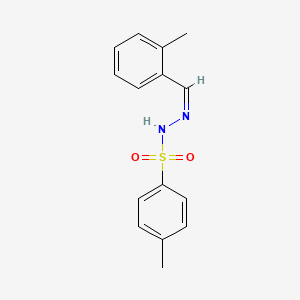
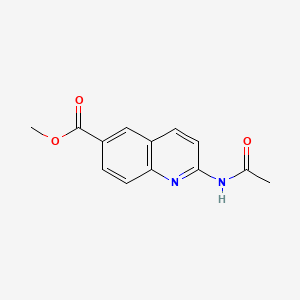
![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
![4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one](/img/structure/B14122026.png)
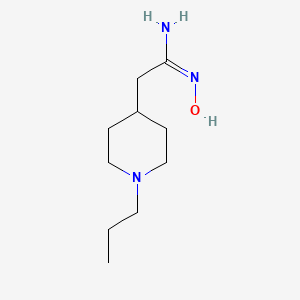
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
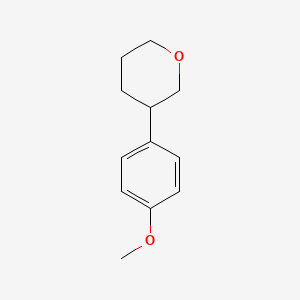
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)



